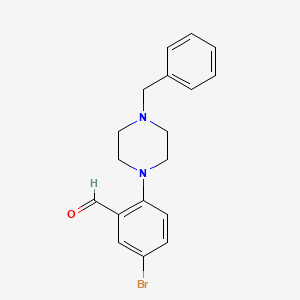

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde

説明

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde is a chemical compound that belongs to the class of benzylpiperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a bromobenzaldehyde moiety and a benzylpiperazine group, makes it a valuable intermediate in the synthesis of biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde typically involves the reaction of 5-bromobenzaldehyde with 1-benzylpiperazine. One common method is the reductive amination of 5-bromobenzaldehyde with 1-benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous-flow hydrogenation and microwave-assisted synthesis are advanced techniques that can be employed to enhance the efficiency and yield of the production process.

化学反応の分析

Cross-Coupling Reactions

The bromine substituent at the 5-position of the benzaldehyde ring enables participation in Suzuki-Miyaura cross-coupling reactions . This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a base (e.g., NaOtBu), and arylboronic acids/esters to form biaryl derivatives .

Table 1: Example Suzuki-Miyaura Conditions for Bromobenzaldehyde Derivatives

| Substrate | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromobenzaldehyde analogs | Pd(OAc)₂/XPhos | NaOtBu | 60–85 | |

| Bromophenylboronic esters | Pd(PPh₃)₄ | K₂CO₃ | 70–92 |

For this compound, coupling with arylboronic acids could yield extended biaryl systems functionalized at the aldehyde position.

Aldehyde Functionalization

The aldehyde group undergoes condensation reactions with amines, hydrazines, or hydroxylamines. For example:

-

Schiff base formation : Reaction with primary amines (e.g., benzylamine) in methanol forms imines, as demonstrated in Ugi multicomponent reactions .

-

Hydrazone synthesis : Reacts with hydrazines (e.g., 4-phenylpiperazin-1-amine) under microwave-assisted conditions (100°C, toluene) to form hydrazones in 44–99% yields .

Piperazine Modification

The 4-benzylpiperazine group can undergo deprotection or alkylation :

-

Boc deprotection : Treatment with HCl or TFA removes tert-butoxycarbonyl (Boc) groups from piperazine derivatives, enabling further functionalization .

-

N-alkylation : Reacts with alkyl halides or carbonyl electrophiles (e.g., aldehydes via reductive amination) to introduce substituents .

Stability and Reactivity Considerations

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

- The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

- Research indicates that derivatives of this compound show promise in targeting neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in treating psychiatric disorders.

Case Study: Antidepressant Activity

- A study investigated the antidepressant-like effects of derivatives of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde in animal models. The results demonstrated significant reductions in depression-like behaviors, suggesting potential applications in treating mood disorders .

Biological Applications

Antimicrobial Properties

- The compound has shown antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Study: Antimicrobial Efficacy

- A recent investigation assessed the efficacy of this compound against multi-drug resistant strains. The study found that the compound inhibited growth effectively, highlighting its potential as a lead compound for developing new antibiotics.

Neuropharmacology

Receptor Interaction Studies

- This compound has been studied for its interaction with various receptors, including serotonin receptors. Its piperazine moiety is known to enhance binding affinity and selectivity, making it a candidate for developing new anxiolytic or antipsychotic medications.

Case Study: Serotonin Receptor Modulation

- Research demonstrated that modifications of this compound resulted in compounds with increased affinity for serotonin receptors, leading to enhanced anxiolytic effects in preclinical trials .

Synthetic Applications

Reagent in Organic Synthesis

- The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.

Feasible Synthetic Routes

- The synthesis typically involves the reaction of benzylpiperazine with bromobenzaldehyde under controlled conditions, allowing for high yields and purity.

作用機序

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, while the bromobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-(4-Benzylpiperazin-1-yl)benzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromenone moiety, which imparts different biological activities.

1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Contains a benzotriazole ring, which affects its binding properties and biological activity.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde is unique due to the presence of both the benzylpiperazine and bromobenzaldehyde groups. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research fields.

生物活性

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data regarding its biological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H19BrN2O

- CAS Number : 883511-95-3

This compound contains a piperazine ring, which is known for its diverse pharmacological properties, and a bromobenzaldehyde moiety that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has been associated with the modulation of apoptosis pathways and inhibition of cancer cell proliferation .

- Neuropharmacological Effects : Compounds with similar structures have shown promise in treating neurological disorders. The piperazine moiety is often linked to modulating neurotransmitter systems, potentially impacting conditions like anxiety and depression.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For example:

- Receptor Interaction : Similar compounds have been shown to act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Safety and Toxicology

While the biological activities are promising, safety profiles must also be considered. Initial toxicity assessments indicate that derivatives of benzylpiperazine can exhibit cytotoxicity at high concentrations. Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRIDJONZOWMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649852 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883512-03-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。